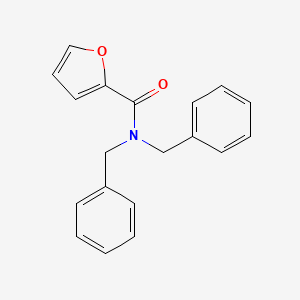

N,N-dibenzylfuran-2-carboxamide

CAS No.:

Cat. No.: VC19989698

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO2 |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | N,N-dibenzylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H17NO2/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |

| Standard InChI Key | GOAYYTQBZIUOKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

N,N-Dibenzylfuran-2-carboxamide belongs to the class of furan-2-carboxamides, characterized by a five-membered furan ring substituted at the 2-position with a carboxamide group. The substitution pattern involves two benzyl groups attached to the nitrogen atom of the carboxamide moiety. The molecular formula is inferred as C19H17NO2, with a molecular weight of 291.35 g/mol.

Key Structural Features:

-

Furan core: The oxygen-containing heterocycle contributes to the compound’s electronic properties and potential reactivity .

-

N,N-Dibenzylcarboxamide: The benzyl groups enhance lipophilicity, influencing solubility and membrane permeability .

A closely related analog, N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide (C24H21NO2), demonstrates structural similarities, with a benzofuran core and a methyl substituent . Comparative analysis highlights the impact of core ring modifications on molecular properties (Table 1).

Table 1: Comparative Physicochemical Properties of Furan and Benzofuran Carboxamides

Synthesis and Chemical Reactivity

While no direct synthesis of N,N-dibenzylfuran-2-carboxamide is documented, methodologies for analogous compounds provide a roadmap.

General Synthetic Approach

-

Carboxamide Formation: Reacting furan-2-carboxylic acid with dibenzylamine in the presence of coupling agents (e.g., EDC, HOBt) could yield the target compound .

-

Benzylation: Alternatively, benzylation of furan-2-carboxamide using benzyl halides under basic conditions may achieve N,N-dibenzyl substitution .

Case Study: N,N-Dibenzyl-3-methyl-1-benzofuran-2-carboxamide

The synthesis of this analog involves:

-

Condensation of 3-methyl-1-benzofuran-2-carboxylic acid with dibenzylamine .

-

Purification via recrystallization from ethanol, confirmed by spectral data (IR, NMR) .

Critical Reaction Insights:

-

Steric Effects: Bulky benzyl groups may necessitate prolonged reaction times or elevated temperatures .

-

Solubility Challenges: The lipophilic nature of dibenzyl derivatives often requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution .

Physicochemical and Spectroscopic Properties

Lipophilicity and Solubility

-

logP: Estimated at ~4.0, comparable to analogs like Y513-2082 (logP = 4.396) .

-

Aqueous Solubility: Low solubility in water (logSw ≈ -4.4) , typical for lipophilic carboxamides.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include ν(C=O) ~1650 cm⁻¹ (amide I) and ν(C-O-C) ~1250 cm⁻¹ (furan ring) .

-

NMR: Distinct signals for benzyl protons (δ 4.5–5.0 ppm, N-CH2) and aromatic furan protons (δ 6.5–7.5 ppm) .

Biological Activities and Mechanisms

Although direct biological data for N,N-dibenzylfuran-2-carboxamide are unavailable, structurally related compounds exhibit notable activities:

Cytoprotective Effects

-

Nrf2 Pathway Activation: Stilbene-furan hybrids (e.g., BK3C231) upregulate cytoprotective enzymes (NQO1, HO-1) via Nrf2/ARE signaling .

-

Therapeutic Implication: Similar mechanisms could render N,N-dibenzylfuran-2-carboxamide a candidate for chemoprevention .

Metal Chelation Capacity

-

Hydrazide Derivatives: Furan-2-carboxamide ligands form stable complexes with Cu(II), Co(II), and Ni(II), suggesting potential in catalysis or medicinal chemistry .

Applications and Future Directions

Pharmaceutical Development

-

Antimicrobial Agents: Structural optimization could address drug-resistant tuberculosis .

-

Chemopreventive Agents: Modulation of oxidative stress pathways warrants exploration .

Material Science

Research Gaps

-

Target Identification: Proteomic studies are needed to elucidate molecular targets.

-

Toxicological Profiling: In vivo safety and pharmacokinetic studies remain critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume